2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxy-5-methylphenyl) acetamide
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Overview
Description
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxy-5-methylphenyl) acetamide: is a complex organic compound that features a triazole ring, a pyridine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxy-5-methylphenyl) acetamide typically involves multi-step organic reactions. The process often starts with the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitriles. The pyridine ring is then introduced via nucleophilic substitution reactions. The final step involves the acylation of the amine group with 2-methoxy-5-methylphenyl acetic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
Medicinally, the compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxy-5-methylphenyl) acetamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. This binding is often facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: Shares the triazole and pyridine rings but lacks the acetamide group.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Similar in having a pyridine ring but differs in the overall structure and functional groups.
Uniqueness
What sets 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxy-5-methylphenyl) acetamide apart is its combination of functional groups, which confer unique reactivity and binding properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
Molecular Formula |
C17H18N6O2S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C17H18N6O2S/c1-11-6-7-14(25-2)13(9-11)20-15(24)10-26-17-22-21-16(23(17)18)12-5-3-4-8-19-12/h3-9H,10,18H2,1-2H3,(H,20,24) |
InChI Key |
LBAPYIQITBOYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Origin of Product |
United States |
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